N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound categorized as a purine derivative. Purines are organic compounds characterized by a fused pyrimidine and imidazole ring structure, which are essential in various biological processes. This particular compound has garnered attention for its potential therapeutic applications, particularly as an inhibitor of c-Src kinase, a protein involved in cancer progression. The molecular formula for N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is C17H22N4O, with a molecular weight of 306.4 g/mol. It appears as a white solid with a melting point of 80-82 °C and is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Research indicates that N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exhibits significant biological activity:
The synthesis of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves several steps:
N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several potential applications:
Interaction studies involving N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine focus on its binding affinity to c-Src kinase and other related proteins. These studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically. Understanding these interactions is crucial for optimizing its efficacy and safety profile in clinical settings .
Several compounds share structural similarities with N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-methoxyphenyl)-9H-purin-6-amine | C12H11N5O | Contains a methoxy group instead of dimethylphenyl; studied for different biological activities. |
| 5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl] | C16H17FN4O | Fluorinated derivative that may exhibit enhanced potency against specific targets. |
| N-(2-methylphenyl)-9H-purin-6-amine | C15H15N5 | Similar purine structure but different phenyl substitution; potential variations in biological activity. |
These compounds highlight the diversity within purine derivatives while underscoring the unique structural features of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine that may contribute to its specific biological activities .